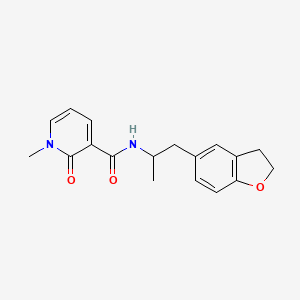

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12(10-13-5-6-16-14(11-13)7-9-23-16)19-17(21)15-4-3-8-20(2)18(15)22/h3-6,8,11-12H,7,9-10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHAKYGRSXJFRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=CN(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines elements from benzofuran and dihydropyridine, which are known for their diverse biological activities. Its molecular formula is C16H19N1O3, and it possesses a complex arrangement that may influence its interaction with biological targets.

The precise mechanism of action for this compound remains under investigation. However, similar compounds in its class have shown the ability to interact with various biological pathways:

- Inhibition of Prostaglandin Synthesis : Compounds containing benzofuran moieties have been reported to inhibit prostaglandin synthesis, which is crucial in inflammatory responses .

- Cannabinoid Receptor Agonism : Some derivatives exhibit activity as selective agonists for cannabinoid receptors, which are involved in pain modulation and inflammation .

Antiinflammatory Properties

Research indicates that derivatives of benzofuran can exhibit significant anti-inflammatory effects. For instance, a study demonstrated that certain 2,3-dihydrobenzofuran derivatives were more potent than traditional anti-inflammatory drugs like indomethacin and diclofenac in preclinical models . The specific compound may share these properties due to its structural similarities.

Anticancer Activity

Benzofuran derivatives have been investigated for their anticancer potential. The structural characteristics of this compound suggest it could interfere with cancer cell proliferation through multiple pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound is not yet fully characterized. However, compounds with similar structures often demonstrate favorable absorption and distribution characteristics due to their lipophilicity.

Comparative Analysis

Case Studies

Several studies have explored the biological activity of related compounds:

- Anti-inflammatory Studies : A series of 2,3-dihydrobenzofuran derivatives were tested for their ability to reduce carrageenin-induced paw edema in rats. The most potent compounds demonstrated significant reductions in inflammation compared to standard treatments .

- Cancer Cell Proliferation : In vitro studies on benzofuran derivatives indicated that they could inhibit the growth of various cancer cell lines through apoptotic pathways and cell cycle arrest mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what challenges arise during purification?

- Methodology : The compound’s dihydrobenzofuran and dihydropyridine moieties suggest a multi-step synthesis. A plausible route involves:

Suzuki-Miyaura coupling to introduce the dihydrobenzofuran fragment using boronic acid derivatives (e.g., 5-bromo-2,3-dihydrobenzofuran) .

Amide coupling between the dihydrobenzofuran-propan-2-amine intermediate and 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid using EDCI/HOBt .

- Purification : Challenges include separating regioisomers and byproducts. Use gradient silica gel chromatography with petroleum ether/ethyl acetate (3:1 to 1:2) or preparative HPLC with a C18 column and acetonitrile/water mobile phase .

Q. How can researchers confirm the compound’s structural integrity and purity?

- Analytical Methods :

- X-ray crystallography (if crystals are obtainable) to resolve the 3D structure, as demonstrated for analogous dihydropyridine carboxamides .

- NMR spectroscopy : Assign peaks using - and -NMR, focusing on the dihydrobenzofuran’s methylene protons (δ 3.1–3.3 ppm) and the dihydropyridine’s carbonyl carbon (δ 165–170 ppm) .

- HPLC-MS : Monitor purity (>95%) with a reverse-phase column and ESI-MS for molecular ion confirmation (expected [M+H] ~383 Da) .

Advanced Research Questions

Q. What strategies optimize the compound’s solubility and stability for in vitro assays?

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (pH 4–8). If insoluble, use co-solvents (e.g., PEG-400) or formulate as a cyclodextrin inclusion complex .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and oxidize-prone functional groups (e.g., dihydropyridine) using argon/vacuum storage .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

- Case Study : If the dihydrobenzofuran’s methylene protons show unexpected multiplicity, consider:

Dynamic rotational restriction due to steric hindrance from the propan-2-yl group.

Variable-temperature NMR (VT-NMR) to observe coalescence of split peaks at elevated temperatures .

DFT calculations to model conformers and compare experimental vs. theoretical coupling constants .

Q. What in vitro assays are suitable for evaluating its biological activity, given structural analogs?

- Target Hypothesis : Based on structural analogs (e.g., dihydropyridine carboxamides in ), prioritize assays for:

- Kinase inhibition (e.g., EGFR, VEGFR) using ADP-Glo™ assays.

- CYP450 interactions (CYP3A4/2D6) to assess metabolic stability .

- Dose-Response : Use a 10-point dilution series (1 nM–100 µM) with triplicate measurements. Normalize data to controls (e.g., staurosporine for kinase assays) .

Contradictions and Resolutions

- Issue : Discrepancies in melting points between batches (e.g., 145°C vs. 152°C).

- Resolution : Characterize polymorphs via DSC/TGA and PXRD . Anneal samples at 120°C for 24h to isolate the thermodynamically stable form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.